molecular formula C25H20ClFN2O4S B2495353 N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866729-03-5

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2495353
CAS RN: 866729-03-5
M. Wt: 498.95
InChI Key: OHOHXVXLOGVFPV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClFN2O4S and its molecular weight is 498.95. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic and Anticancer Applications

  • Cytotoxic Activity: Novel sulfonamide derivatives, closely related to the chemical structure , have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One study found that certain derivatives were more potent against breast cancer cell lines, indicating potential applications in developing anticancer agents (Ghorab et al., 2015).

Antimicrobial Applications

  • Antimicrobial Agents: Another research effort synthesized and characterized new quinazolines as potential antimicrobial agents, demonstrating effectiveness against various bacterial and fungal strains. This suggests that compounds with a similar structure could serve as a basis for developing new antibiotics or antifungal medications (Desai et al., 2007).

Material Science and Chemical Properties

  • Structural Aspects and Properties: The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were explored, indicating the potential of such compounds in creating materials with specific optical or chemical properties, which could be useful in various technological applications (Karmakar et al., 2007).

Therapeutic Effects and Drug Development

  • Therapeutic Effects: A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects, showing promise for treating diseases like Japanese encephalitis. This highlights the therapeutic potential of structurally similar compounds in combating viral infections and their associated cellular damage (Ghosh et al., 2008).

Mechanism of Action

Target of Action

The primary targets of F1604-0584 are interleukin 1 receptor associated kinases (IRAK)1, IRAK4, and all mutations of FMS-like receptor tyrosine kinase-3 (FLT3) . These targets play a crucial role in immune signaling pathways and are often dysregulated in certain types of cancer .

Mode of Action

F1604-0584 is a potent and highly selective small molecule inhibitor that effectively blocks IRAK1, IRAK4, and all variants of FLT3 . By inhibiting these targets, F1604-0584 disrupts the dysregulated immune signaling pathways, thereby inhibiting the survival and proliferation of cancer cells .

Biochemical Pathways

It is known that the compound inhibits nf-κb signaling through the tlr and il1-receptor pathways . This comprehensive inhibition of multiple receptor pathways necessitates both IRAK1 and IRAK4 antagonism .

Pharmacokinetics

It is designed for oral delivery, suggesting it has favorable pharmacokinetics and oral bioavailability .

Result of Action

F1604-0584 shows promise for the treatment of relapsed/refractory (R/R) acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS) . It has demonstrated superior potency in inhibiting leukemia stem cell progenitor function, irrespective of mutational status . This suggests its potential efficacy across a broader patient population than IRAK4 inhibitors .

Action Environment

It is intended for oral administration as a monotherapy, and as combination therapy with azacitidine or venetoclax . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-12-22-21(13-16)25(31)23(34(32,33)20-10-6-18(27)7-11-20)14-29(22)15-24(30)28-19-8-4-17(26)5-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOHXVXLOGVFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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